6-(Dipropylamino)-4-methylnicotinic acid

Enzymology Drug Discovery Biochemical Assays

Select 6-(Dipropylamino)-4-methylnicotinic acid for its defined, quantifiable lack of DPP4 inhibitory activity (IC50 > 100,000 nM) and weak nAChR potency (EC50 2,000,000 nM), making it an ideal negative control for HTS and an electrophysiological baseline standard. Its unique dipropylamino and 4-methyl substitution pattern creates a distinct conformational and lipophilicity profile, essential for accurate structure-activity relationship studies. Avoid experimental waste by using this validated reference compound instead of unverified analogs.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B13010561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dipropylamino)-4-methylnicotinic acid
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O
InChIInChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17)
InChIKeyBSSLCEHUSQVWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dipropylamino)-4-methylnicotinic Acid Procurement: Core Chemical Identity and Baseline Characterization for Research Sourcing


6-(Dipropylamino)-4-methylnicotinic acid is a substituted nicotinic acid derivative, a class of compounds derived from vitamin B3 (niacin) . This small molecule (MW = 236.31 g/mol, C13H20N2O2) features a unique substitution pattern: a dipropylamino group at the 6-position of the pyridine ring and a methyl group at the 4-position . The dipropylamino substituent is notable for its electron-donating effects, which may stabilize the pyridine ring and modulate interactions with biological targets, while the 4-methyl group introduces steric hindrance that can affect conformational flexibility .

6-(Dipropylamino)-4-methylnicotinic Acid: Why Generic Analogs Cannot Be Assumed Interchangeable Without Quantitative Comparative Data


While 6-(Dipropylamino)-4-methylnicotinic acid shares a nicotinic acid core with many other research compounds, its specific substitution pattern creates distinct steric and electronic properties that directly impact its binding behavior and utility . For instance, the combined presence of the dipropylamino and 4-methyl groups yields a unique molecular fingerprint and conformational profile, as inferred from its InChI Key (BSSLCEHUSQVWQU-UHFFFAOYSA-N) and physicochemical descriptors [1]. In contrast to structurally related 6-(dipropylamino)nicotinic acid (which lacks the 4-methyl group) or 6-(dipropylamino)-5-methylnicotinic acid, this compound's specific arrangement is reported to have negligible inhibitory activity against key enzyme targets like DPP4 [2]. Therefore, substituting it with a close analog without verifying the analog's own quantitative activity profile in the same assay system would risk invalidating experimental outcomes and wasting procurement resources .

6-(Dipropylamino)-4-methylnicotinic Acid: Quantitative Differentiation from Analogs Based on Empirical Activity Data


Extremely Weak Dipeptidyl Peptidase 4 (DPP4) Inhibition: A Quantified Baseline for Negative Selection

In direct enzymatic assays, 6-(Dipropylamino)-4-methylnicotinic acid exhibits negligible inhibitory activity against human Dipeptidyl Peptidase 4 (DPP4) [1]. This is quantified by an IC50 value exceeding 100,000 nM, a threshold that classifies it as essentially inactive in this context [2]. This contrasts sharply with potent DPP4 inhibitors like sitagliptin, which have IC50 values in the low nanomolar range (e.g., 18 nM) [3].

Enzymology Drug Discovery Biochemical Assays

Weak Functional Agonist Potency at the Human Muscle Nicotinic Acetylcholine Receptor (nAChR)

When evaluated for functional potency at the human muscle-type nicotinic acetylcholine receptor (nAChR, subtype TE671), 6-(Dipropylamino)-4-methylnicotinic acid shows very weak agonist activity [1]. The measured EC50 value is 2,000,000 nM (2 µM) [1]. While this is weak, it is substantially more potent than the compound's activity at DPP4 [2]. This EC50 value can be compared to the potency of acetylcholine (the endogenous agonist) or nicotine, which typically act in the low nanomolar to low micromolar range, depending on the specific nAChR subtype and assay [3].

Receptor Pharmacology Neuroscience Ion Channel Assays

Physicochemical Differentiation: Unique Molecular Fingerprint and Lipophilicity Profile

The compound possesses a unique InChI Key (BSSLCEHUSQVWQU-UHFFFAOYSA-N) and a distinct canonical SMILES string (CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O) , which serves as an absolute identifier differentiating it from all other known chemicals [1]. Furthermore, the dipropylamino group at the 6-position is reported to enhance lipophilicity , a property that can be inferred and compared to analogs lacking this group. For example, the base structure, 4-methylnicotinic acid, has a molecular weight of 137.14 g/mol and lacks the dipropylamino group, resulting in a significantly different lipophilicity profile and potential for membrane permeability [2].

Chemoinformatics Analytical Chemistry Molecular Modeling

6-(Dipropylamino)-4-methylnicotinic Acid: Recommended Research Applications Derived from Quantitative Evidence


Negative Control in Dipeptidyl Peptidase 4 (DPP4) Inhibitor Screening Campaigns

Given its quantified lack of DPP4 inhibitory activity (IC50 > 100,000 nM), this compound is ideally suited as a negative control in high-throughput screening (HTS) campaigns aimed at identifying novel DPP4 inhibitors [1]. Its use ensures that any observed activity in a screening library is not due to non-specific assay interference. This application directly stems from the quantitative evidence of its negligible potency at this target [2].

Reference Compound for Characterizing Weak nAChR Agonist Activity

The measured EC50 of 2,000,000 nM at the human muscle-type nAChR provides a well-defined, low-potency reference point for electrophysiological or functional studies [3]. Researchers investigating the structure-activity relationship (SAR) of nicotinic ligands can use this compound to establish a baseline for weak agonist efficacy and compare the relative potency of novel analogs [4].

Physicochemical Probe for Studying Lipophilicity Effects in Pyridine-Based Scaffolds

The presence of the dipropylamino group, which is inferred to enhance lipophilicity compared to the parent 4-methylnicotinic acid, makes this compound a useful tool for studying how increased lipophilicity affects properties like cellular permeability, protein binding, or distribution within in vitro models . This application is valuable in drug discovery programs focused on optimizing the physicochemical properties of nicotinic acid-derived lead compounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Dipropylamino)-4-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.